Isooctyl 3-mercaptopropionate
Description
Overview of IOMP in Chemical Sciences
Isooctyl 3-mercaptopropionate (B1240610), a colorless to pale yellow liquid, is an organosulfur compound with the chemical formula C11H22O2S. ontosight.aimade-in-china.com It is an ester of 3-mercaptopropionic acid and isooctyl alcohol. ontosight.ai The compound is also known by several synonyms, including 6-Methylheptyl 3-mercaptopropanoate and Isooctyl β-mercaptopropionate. ontosight.aisigmaaldrich.com
The structure of IOMP incorporates a thiol group (-SH), which is a sulfur analogue of an alcohol's hydroxyl group, and an ester functional group. ontosight.aiwikipedia.org This combination of functional groups imparts specific chemical properties that are leveraged in various applications. The primary method for synthesizing IOMP is through the direct esterification of isooctanol with 3-mercaptopropionic acid, often utilizing an acid catalyst.
Table 1: Chemical and Physical Properties of Isooctyl 3-mercaptopropionate
| Property | Value |
| Molecular Formula | C11H22O2S |
| Molecular Weight | 218.36 g/mol |
| CAS Number | 30374-01-7 |
| Appearance | Clear, colorless liquid |
| Density | 0.950 g/mL at 25 °C (lit.) |
| Boiling Point | 109-112 °C at 2 mmHg (lit.) |
| Refractive Index | n20/D 1.458 (lit.) |
| IUPAC Name | 6-methylheptyl 3-sulfanylpropanoate |
Sources: ontosight.aisigmaaldrich.comchemicalbook.comchemicalbook.comaladdin-e.comsigmaaldrich.comfishersci.se
Historical Context of Thiol-Functionalized Esters in Research
Thiol-functionalized compounds, or thiols, are organosulfur compounds characterized by a carbon-bonded sulfhydryl group. wikipedia.org Historically, these compounds have been recognized for their distinct odors, often resembling garlic. wikipedia.org The study of thiol-functionalized esters, a class to which IOMP belongs, is rooted in the broader history of thioester chemistry. Thioesters are structurally similar to esters but contain a sulfur atom in place of the linking oxygen atom. wikipedia.org
In biochemistry, thioesters like acetyl-CoA are fundamental intermediates in numerous metabolic pathways, including the synthesis and degradation of fatty acids. wikipedia.org The recognition of their vital role in biological systems spurred further investigation into the synthesis and reactivity of various thioester compounds.
The development of synthetic methodologies for creating thioesters has evolved over time. Early methods involved the reaction of an acid chloride with a metal salt of a thiol. wikipedia.org Subsequent research has focused on developing more efficient and sustainable methods, such as using dehydrating agents to condense thiols and carboxylic acids. wikipedia.org The unique reactivity of the thiol group has made these esters valuable in organic synthesis and, more recently, in materials science for creating functional polymers. researchgate.netsemanticscholar.org
Significance of IOMP in Contemporary Materials Science and Organic Synthesis
This compound has gained significant attention in modern materials science and organic synthesis primarily due to its function as a highly effective chain transfer agent (CTA) in polymerization processes. ontosight.aichemicalbook.com
In Materials Science:
Polymer Modification: IOMP is widely used to control the molecular weight and molecular weight distribution of polymers during synthesis. researchgate.net This control is crucial for tailoring the physical properties of the resulting polymers for specific applications.
Emulsion Polymerization: Research has demonstrated the utility of IOMP as a CTA in the emulsion polymerization of monomers like styrene (B11656) and methyl methacrylate (B99206) (MMA). researchgate.netresearchgate.net In these processes, IOMP helps to regulate the polymer chain length, influencing the properties of the final latex. researchgate.netresearchgate.net Studies have shown that IOMP, often a mixture of isomers, can effectively control the molecular weights of polymers like polystyrene and poly(methyl methacrylate) (PMMA). researchgate.netresearchgate.net
Coatings, Adhesives, and Sealants: Due to its role in polymer production, IOMP is an important component in the manufacturing of various materials, including coatings, adhesives, and sealants. ontosight.ai
In Organic Synthesis:
Intermediate for Synthesis: IOMP serves as an intermediate in various organic syntheses. alfa-chemical.com The thiol group can undergo reactions such as oxidation to form disulfides and nucleophilic substitution to create thioethers.
Thiol-ene Reactions: The thiol group in IOMP can participate in thiol-ene reactions, a type of click chemistry that is highly efficient and versatile for creating new molecules and materials. This reaction involves the addition of a thiol across a double bond. scielo.br
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylheptyl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2S/c1-10(2)6-4-3-5-8-13-11(12)7-9-14/h10,14H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUWXKIPGGZNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274150 | |
| Record name | 6-Methylheptyl 3-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
89136-90-3, 30374-01-7 | |
| Record name | 6-Methylheptyl 3-mercaptopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89136-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030374017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylheptyl 3-mercaptopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089136903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-mercapto-, isooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methylheptyl 3-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctyl 3-mercaptopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-methylheptyl 3-mercaptopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Methylheptyl 3-mercaptopropionate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ2YYL7PUF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Synthetic Methodologies and Reaction Pathways for Isooctyl 3 Mercaptopropionate
Direct Esterification Approaches
The synthesis of Isooctyl 3-mercaptopropionate (B1240610) is most commonly achieved through the direct esterification of its precursors: isooctyl alcohol and 3-mercaptopropionic acid. ontosight.ai This reaction is an equilibrium process where a molecule of water is eliminated for each molecule of ester formed. To drive the reaction towards the product side and achieve high yields, the continuous removal of water is a critical consideration, often accomplished through techniques like azeotropic distillation.
Reactant Stoichiometry and Ratios in Isooctanol and 3-Mercaptopropionic Acid Reactions
The stoichiometry of the reactants, isooctanol and 3-mercaptopropionic acid, is a key parameter in the synthesis of IOMP. The reaction typically proceeds with molar ratios that are either stoichiometric (1:1) or utilize a slight excess of one of the reactants. The decision to use an excess of either the alcohol or the acid depends on factors such as cost, ease of removal after the reaction, and the desire to maximize the conversion of the more expensive reactant. In some optimized factorial design experiments for similar ester syntheses, molar ratios of alcohol to acid from 1:1 to 1:2 have been explored to maximize yield and purity. For the related synthesis of methyl 3-mercaptopropionate, a molar ratio of methanol (B129727) to 3-mercaptopropionic acid of 2.7:1 was used in one process involving a fixed-bed reactor. google.com
Table 1: Reactant Ratios in Esterification
| Reactants | Typical Molar Ratio (Alcohol:Acid) | Purpose |
|---|---|---|
| Isooctanol & 3-Mercaptopropionic Acid | Stoichiometric or slight excess | To drive the reaction to completion and maximize conversion. |
Catalytic Systems in Esterification of IOMP Precursors
Acid catalysts are essential to facilitate the esterification reaction between isooctanol and 3-mercaptopropionic acid. Both heterogeneous solid acid catalysts and homogeneous mineral acids are employed in industrial and laboratory settings.
Solid acid resins are widely used as catalysts in the esterification process due to their high efficiency and ease of separation from the reaction mixture. These catalysts, which include macroporous sulfonic acid resins, cation exchange resins, and superacid resins, offer significant advantages such as reusability and reduced environmental impact compared to traditional mineral acids. For instance, a macroporous sulfonic acid resin has been shown to yield high conversion and purity (over 99%) in a related mercaptopropionate ester synthesis. In the synthesis of methyl 3-mercaptopropionate via reactive distillation, the reaction section of the column is filled with a macroporous sulfonic acid resin catalyst to continuously drive the reaction. google.com
Sulfuric acid is a common and effective homogeneous catalyst for the esterification of 3-mercaptopropionic acid with alcohols. It is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. While effective, the use of sulfuric acid necessitates a neutralization step and can lead to challenges in separation and waste disposal. chemicalbook.com In traditional synthesis methods for related esters, concentrated sulfuric acid is often added at a concentration of 2-5% of the reaction mixture. google.comchemicalbook.com
Table 2: Comparison of Catalytic Systems
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Solid Acid Resins | Macroporous sulfonic acid resin, Cation exchange resins | High selectivity, reusability, easy separation, reduced waste | May have lower activity than mineral acids in some cases. |
| Mineral Acids | Sulfuric Acid | High catalytic activity, low cost chemicalbook.com | Difficult to separate, requires neutralization, potential for side reactions, corrosive chemicalbook.com |
Reaction Conditions and Optimization for IOMP Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of Isooctyl 3-mercaptopropionate while minimizing reaction time and energy consumption. Key parameters that are typically optimized include temperature, pressure, and the method of water removal. Advanced methods like reactive distillation integrate the reaction and separation steps into a single unit, which can significantly improve efficiency by continuously removing water and shifting the equilibrium towards product formation. google.com
The temperature of the esterification reaction is carefully controlled to ensure a reasonable reaction rate without causing degradation of the reactants or products. The typical temperature range for the synthesis of IOMP is between 60°C and 120°C. The optimal temperature can depend on the specific catalyst used and the reactor design. For example, when using a macroporous sulfonic acid resin for a related ester, a temperature of 60°C was sufficient. In other processes, particularly those using mineral acids, reflux temperatures are employed, which can range from 65°C to 100°C or higher, depending on the solvent. chemicalbook.com Factorial design experiments for optimization often investigate a temperature range of 80–120°C. In reactive distillation systems for similar esters, the reaction section is maintained between 50°C and 100°C. google.com
Table 3: Research Findings on Reaction Temperature
| Synthesis Method | Catalyst | Temperature Range (°C) | Reference |
|---|---|---|---|
| Direct Esterification | Solid Acid Resin | 60 - 100 | |
| Direct Esterification | Sulfuric Acid | 65 - 70 (Reflux) | chemicalbook.com |
| Optimization Studies | Acid Catalysts | 80 - 120 |
Pressure Control in Synthesis Reactors
Effective pressure control within synthesis reactors is a critical parameter for optimizing the production of this compound. Maintaining pressures in a moderate range, typically between 0.05 and 1.0 MPa, is crucial for controlling reaction rates and ensuring the stability of the final product. In reactive distillation processes for similar esters, the pressure of the reactor can be increased to accommodate higher temperatures, although this risks promoting side reactions like the self-esterification of 3-mercaptopropionic acid. google.com For instance, in the synthesis of a related methyl ester, pressures are controlled between 0.01 and 0.1 MPa. google.com
Azeotropic Water Removal Techniques (e.g., Cyclohexane (B81311), Toluene)
The esterification of 3-mercaptopropionic acid with isooctyl alcohol is an equilibrium reaction that produces water. To drive the reaction towards completion and achieve high yields of IOMP, this water must be continuously removed. A common and effective method is azeotropic distillation, which utilizes a water-carrying agent, also known as an entrainer. rochester.edu
Agents like cyclohexane and toluene (B28343) are frequently used for this purpose. rochester.edu These solvents form a low-boiling azeotrope with water, allowing for its removal as a binary distillate. rochester.edustackexchange.com This technique shifts the reaction equilibrium, significantly improving the product yield. For example, in the production of ethanol, toluene is often used to break the ethanol-water azeotrope. byjus.com The selection between cyclohexane and toluene can depend on the specific boiling points of the azeotropes they form with water, which are 69 °C (70:30 cyclohexane:water) and 89 °C (51:49 toluene:water), respectively. stackexchange.com
Table 1: Azeotropic Agents in Esterification
| Water-Carrying Agent | Boiling Point of Azeotrope with Water | Key Advantage |
|---|---|---|
| Cyclohexane | 69 °C stackexchange.com | Forms a low-boiling azeotrope for efficient water removal. rochester.edustackexchange.com |
| Toluene | 89 °C stackexchange.com | Effectively shifts reaction equilibrium to improve yield. rochester.edu |
Reflux Ratio Optimization in Reactive Distillation
In reactive distillation, the reflux ratio—the ratio of the liquid returned to the column to the liquid removed as distillate—is a key operating parameter that influences both separation efficiency and reaction rate. numberanalytics.com Optimizing this ratio is essential for maximizing the conversion of reactants and the purity of the final product. For the synthesis of mercaptopropionate esters, an optimized reflux ratio typically falls within the range of 3:1 to 7:1. A patent for a similar process specifies a broader range of 1:1 to 10:1, which is optimized to achieve maximum conversion. google.com The ideal reflux ratio ensures that reactants are sufficiently retained in the reaction zone while allowing for the effective removal of byproducts like water. numberanalytics.comua.es
Process Intensification via Reactive Distillation Technology
Reactive distillation (RD) represents a significant advancement in chemical process technology, integrating chemical reaction and distillation into a single unit. scispace.commdpi.com This process intensification technique is particularly advantageous for equilibrium-limited reactions like esterification. scispace.comaidic.it
Integration of Reaction and Separation in IOMP Production
Table 2: Reactive Distillation Parameters for Mercaptopropionate Ester Synthesis
| Parameter | Typical Range | Reference |
|---|---|---|
| Temperature | 50–100°C | google.com |
| Pressure | 0.05–1.0 MPa | google.com |
| Reflux Ratio | 1:1 to 10:1 | google.com |
| Conversion Rate | >98% | google.com |
| Product Purity | >99% |
Thiolation of Acrylic Acid Esters
An alternative, though less common, synthetic route to this compound involves the thiolation of acrylic acid esters. This method consists of reacting an acrylic acid ester, such as isooctyl acrylate (B77674), with hydrogen sulfide (B99878). google.com The reaction is typically conducted in the presence of a weakly basic amine catalyst and a polyether co-catalyst. google.com
The process conditions are carefully controlled to favor the formation of the desired mercaptopropionic acid ester over the creation of polythioesters. A low reaction temperature, generally between 0°C and 40°C, is preferred to maximize the yield of the target product. google.com Following the reaction, any unreacted hydrogen sulfide and volatile catalysts are removed by stripping, and the final product is isolated through vacuum distillation. This route allows for the recycling of nonvolatile catalysts and residues, contributing to the process's sustainability.
Reactants and Co-catalyst Systems (e.g., Weakly Basic Amine + Polyether)
An alternative synthetic route to mercaptopropionate esters involves the reaction of an acrylic acid ester with hydrogen sulfide. google.com This process utilizes a co-catalyst system composed of a weakly basic amine and a polyether. google.com
Reactants:
Acrylic Acid Ester: Esters with one to eight carbons in the ester substituent, such as isooctyl acrylate, are suitable for this reaction. google.com
Hydrogen Sulfide (H₂S): This reactant is added to the acrylic acid ester. google.com
Co-catalyst System:
Weakly Basic Amine Catalyst: The concentration of the weakly basic amine catalyst can be as low as 0.1% by weight of the reaction mixture, with a preferred range of 0.2% to 3%. google.com For instance, ammonia (B1221849) is preferably used at 1 to 2%. google.com The catalytic activity of tertiary amines is influenced by their basicity and the steric hindrance around the nitrogen atom. gvchem.com Higher basicity and less steric hindrance generally lead to higher catalytic activity. gvchem.com
Polyether Co-catalyst: A polyether with at least two ether oxygen atoms is used as a co-catalyst. google.com Polyethers with four or more oxyethylene groups are preferred. google.com The amount of polyether co-catalyst can range from 0.1% to 10% by weight, with a preferred range of 0.28% to 3%. google.com
A patented method outlines the preparation of mercaptopropionic acid esters through the reaction of an acrylic acid ester with hydrogen sulfide in the presence of a weakly basic amine catalyst, a polyether co-catalyst, a polythiodipropionic acid ester as a reactive solvent, and added elemental sulfur. google.com
Controlled Reactor Conditions and Product Isolation
The synthesis of mercaptopropionic acid esters via the addition of hydrogen sulfide to an acrylic acid ester requires carefully controlled reactor conditions to optimize the yield of the desired product and minimize the formation of byproducts. google.com
Reactor Conditions:
The reaction can be performed in a batch or continuous process. google.com Reactants are mixed in a reactor under controlled conditions. google.com To enhance the reaction, multiple reactors can be arranged in series or parallel. google.com
Temperature: The reaction temperature is a critical parameter. While the reaction can proceed at temperatures ranging from 0°C to 150°C, lower temperatures (0°C to 40°C) favor the formation of the desired mercaptopropionic acid ester. google.com At temperatures above 40°C, the formation of the undesired monothiodipropionic acid ester increases. google.com
Pressure: The pressure is primarily determined by the desired concentration of dissolved hydrogen sulfide and is not a critical parameter. google.com Pressures of hydrogen sulfide from 200 to 500 psig have been used. google.com
Reaction Medium: A dithiodipropionic acid ester can be used as the reaction medium, with hydrogen sulfide gas bubbled into it. google.com
Product Isolation:
Following the completion of the reaction, the product mixture is transferred to a stripper. In the stripper, unreacted hydrogen sulfide and any volatile catalysts are removed. google.com
Advanced Synthetic Strategies and Novel Routes to IOMP Derivatives
Chemo-enzymatic synthesis combines chemical and enzymatic steps to produce target molecules, leveraging the high selectivity of enzymes and the flexibility of chemical reactions. beilstein-journals.orgresearchgate.net This approach is particularly useful for synthesizing chiral compounds and complex natural products. beilstein-journals.orgrsc.org
In the context of mercaptopropionate esters, chemo-enzymatic methods can offer pathways to specific derivatives. For instance, research has demonstrated the chemo-enzymatic synthesis of P(3HB-co-3-mercaptopropionate) using an improved two-phase reaction system. nih.gov This process involved the use of a fusion protein, PCT-PhaC, which simplified the enzyme preparation. nih.gov
The general principle of chemo-enzymatic synthesis often involves:
Enzymatic transformations: Enzymes like lipases, proteases, or oxidoreductases are used for selective reactions such as esterification, hydrolysis, or oxidation under mild conditions. beilstein-journals.orgrsc.org
Chemical modifications: Standard chemical reactions are employed to modify the molecule before or after the enzymatic step. beilstein-journals.org
This integrated approach allows for the creation of polymers and other molecules that may be difficult to produce through purely chemical or biological methods. researchgate.net
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijrpr.comwjpps.com
Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental pollution by eliminating the use of volatile organic solvents. ijrpr.comrsc.org These reactions can be conducted under various conditions, including solid-state, liquid-phase, or gas-phase, and can be facilitated by methods like mechanochemistry or microwave-assisted synthesis. ijrpr.com
Benefits of solvent-free reactions include:
Reduced environmental impact. ijrpr.com
Enhanced reaction efficiency. ijrpr.com
Lower costs. ijrpr.com
Improved safety. ijrpr.com
For the synthesis of mercaptopropionate esters, a solvent-free approach has been developed for the production of a simvastatin (B1681759) side chain, methyl 3-[ (2, 2-dimethyl-1-oxobutyl) thio ] propionate (B1217596). google.com This method involves the reaction of dimethyl butyryl chloride and methyl 3-mercaptopropionate without a solvent, which increases the reaction concentration and shortens the reaction time. google.com Additionally, the esterification step is conducted without an acid-binding agent, further reducing environmental pollution. google.com
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wjpps.com A high atom economy signifies a more sustainable process with less waste generation. wjpps.com
The direct esterification of 3-mercaptopropionic acid with isooctanol to produce this compound is an example of a reaction with high atom economy. In this reaction, the main byproduct is water, which is a benign substance. The use of reactive distillation technology further enhances the efficiency of this process by continuously removing water, thus driving the reaction equilibrium towards the product and minimizing waste. google.com This method can achieve over 98% conversion of the acid with product purity of at least 99%.
By focusing on reaction pathways with high atom economy and employing technologies that minimize byproducts and facilitate catalyst recycling, the production of this compound can be aligned with the principles of green chemistry, reducing its environmental footprint.
Interactive Data Tables
Table 1: Reactants and Co-catalysts for Mercaptopropionate Ester Synthesis
| Component | Type | Example(s) | Concentration/Ratio | Reference |
| Reactant 1 | Acrylic Acid Ester | Isooctyl acrylate | Stoichiometric | google.com |
| Reactant 2 | Sulfide Source | Hydrogen Sulfide | Stoichiometric | google.com |
| Catalyst | Weakly Basic Amine | Ammonia, Pyridine | 0.1% - 10% (by weight) | google.com |
| Co-catalyst | Polyether | Polyethylene (B3416737) glycol | 0.1% - 10% (by weight) | google.com |
Table 2: Controlled Reactor Conditions for Mercaptopropionate Ester Synthesis
| Parameter | Value/Range | Effect | Reference |
| Temperature | 0°C - 40°C | Favors desired product formation | google.com |
| Temperature | > 40°C | Increases byproduct formation | google.com |
| Pressure | 200 - 500 psig | Influences H₂S concentration | google.com |
| Process Type | Batch or Continuous | Dependent on equipment | google.com |
Green Chemistry Principles in IOMP Synthesis
Purification and Characterization of Synthesized IOMP
Following the synthesis of this compound (IOMP), a rigorous purification and characterization process is essential to ensure the final product meets the required purity standards and to confirm its chemical identity. The purification process typically involves methods like filtration to remove catalysts and vacuum distillation to isolate the IOMP. The subsequent characterization relies on a combination of analytical and spectroscopic techniques to assess purity and elucidate the molecular structure.
The purity of synthesized this compound is primarily determined using chromatographic techniques. These methods are adept at separating the main product from unreacted starting materials, by-products, and isomeric variations.
Gas Chromatography (GC)
Gas chromatography, frequently coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing IOMP. It is particularly useful because commercial IOMP is not a single compound but a complex mixture of more than ten isomers. researchgate.netconicet.gov.ar GC analysis can effectively separate these isomers, allowing for their quantification. Research has shown that in typical commercial preparations, five major isomers are predominant. The separation is achieved based on the different boiling points and interactions of the isomers with the stationary phase of the GC column.
GC-MS analysis provides not only retention time data for purity assessment but also mass spectra for each separated component, which aids in the structural identification of the isomers. chromatographyonline.comdiscoveryjournals.org For instance, in one analysis, IOMP was identified in a sample with a retention time of 17.669 minutes. discoveryjournals.org The thermal programs for GC analysis are designed to ensure optimal separation of all volatile components in the sample. athenaeumpub.com
| Technique | Column Details | Typical Conditions | Detector | Findings/Application |
|---|---|---|---|---|
| Gas Chromatography (GC) | Restek XTI-5 (5% diphenyl / 95% PDMS), 30 m x 0.25 mm, 0.25 µm film thickness rsc.org | Carrier Gas: Helium or Hydrogen athenaeumpub.comrsc.orgTemperature Program: e.g., Start at 80°C, ramp to 320°C athenaeumpub.com | FID, MS | Separates and quantifies the complex mixture of IOMP isomers. researchgate.netconicet.gov.ar A study identified five major isomers with their relative mass fractions and retention times. conicet.gov.ar |
| High-Performance Liquid Chromatography (HPLC) | Normal-phase (e.g., Shodex Asahipak NH2P-50) acs.org or Reversed-phase (e.g., C18) tubitak.gov.tr | Mobile Phase (Normal-Phase): Acetonitrile (B52724)/water with acid acs.orgMobile Phase (Reversed-Phase): Acetonitrile/water with trifluoroacetic acid (TFA) tubitak.gov.tr | UV, Photodiode Array (PDA) acs.orgtubitak.gov.tr | Effective for the analysis of oil-soluble organosulfur compounds. oup.com Allows for the determination of purity with high linearity and accuracy for related compounds. oup.comresearchgate.net |
High-Performance Liquid Chromatography (HPLC)
HPLC is another vital technique for the purity assessment of organosulfur compounds. chromatographyonline.com Both normal-phase and reversed-phase HPLC methods have been developed for the analysis of compounds structurally related to IOMP. acs.orgtubitak.gov.tr Normal-phase HPLC can be used with aminopropyl-bonded columns to separate sulfoxides and related compounds. acs.org Reversed-phase HPLC, typically using a C18 column, is also widely employed for the sensitive and accurate determination of oil-soluble organosulfur compounds. tubitak.gov.tr The choice of mobile phase, often a mixture of acetonitrile and water with additives like phosphoric acid or TFA, is optimized to achieve the best separation. acs.orgtubitak.gov.tr The method's validation for similar compounds has demonstrated excellent linearity, precision, and accuracy, making it a reliable choice for quality control of IOMP. oup.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information.
¹³C NMR: Analysis of the IOMP isomer mixture by ¹³C NMR has been reported, confirming the presence of different carbon environments that arise from the various isomeric structures of the isooctyl group. researchgate.netconicet.gov.ar
¹H NMR: The proton NMR spectrum would show characteristic signals for the protons of the mercapto (-SH) group, the methylene (B1212753) groups (-CH₂-) adjacent to the sulfur and the carbonyl group, and the complex set of signals corresponding to the isomeric isooctyl chains.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the key functional groups within the IOMP molecule. The IR spectrum provides characteristic absorption bands that confirm the successful synthesis of the ester and the presence of the thiol group. Monitoring the disappearance of the broad O-H band from the carboxylic acid and the appearance of the ester C=O stretch are key indicators during synthesis. amazonaws.com
| Technique | Functional Group | Expected Characteristic Signal / Vibration |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Thiol (S-H) | A characteristic signal in the ¹H NMR spectrum, typically a triplet if coupled to an adjacent CH₂ group. |
| Ester (R-COO-R') | A signal for the carbonyl carbon (C=O) in the ¹³C NMR spectrum (approx. 170-175 ppm). Signals for carbons and protons adjacent to the oxygen atom. | |
| Alkyl Chain (Isooctyl & Propionate) | A complex series of signals in both ¹H and ¹³C NMR spectra corresponding to the various CH, CH₂, and CH₃ groups in the isomeric structures. researchgate.netconicet.gov.ar | |
| Infrared (IR) Spectroscopy | Thiol (S-H) | A weak absorption band around 2550-2600 cm⁻¹. amazonaws.com |
| Carbonyl (C=O) of Ester | A strong, sharp absorption band around 1735-1750 cm⁻¹. rsc.org | |
| C-O Stretch of Ester | Strong absorption bands in the 1000-1300 cm⁻¹ region. |
Iii. Chemical Reactivity and Reaction Mechanisms of Isooctyl 3 Mercaptopropionate
Thiol Group Reactivity in IOMP
The chemical behavior of Isooctyl 3-mercaptopropionate (B1240610) (IOMP) is largely dictated by its thiol (-SH) functional group. This organosulfur group is known for its distinct reactivity, participating in a variety of reactions including oxidation, nucleophilic substitution, and metal ion coordination. The thiol group's ability to act as a potent nucleophile and its tendency to form stable bonds with metals are central to its utility in organic synthesis and materials science. researchgate.net
The thiol group of IOMP is susceptible to oxidation, a characteristic reaction of mercaptans. This process typically involves the conversion of two thiol groups into a disulfide bond (-S-S-), yielding a dimeric structure. The oxidation can be initiated by a range of oxidizing agents, including mild ones like air (auto-oxidation), especially in the presence of metal ion catalysts, or more potent reagents like hydrogen peroxide. researchgate.net
The sulfur atom in the thiol group of IOMP is an effective nucleophile, particularly after deprotonation to the thiolate anion (RS⁻). This high nucleophilicity allows it to participate in a variety of nucleophilic substitution reactions, where it displaces a leaving group on an electrophilic carbon atom. ksu.edu.sa
In the presence of a base, the thiol group of IOMP is readily deprotonated to form a thiolate. This thiolate anion is a strong nucleophile that can react with alkyl halides (R'-X) in a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The thiolate attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group and forming a thioether (sulfide). ksu.edu.sa This reaction is a fundamental method for creating carbon-sulfur bonds in organic synthesis. The reaction proceeds in a single, concerted step involving a transition state where the new C-S bond is forming simultaneously as the C-X bond breaks. ksu.edu.sa
While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the thiolate derived from IOMP can act as a potent enough nucleophile to participate in Aromatic Nucleophilic Substitution (SₙAr) reactions. uomustansiriyah.edu.iq For this reaction to proceed efficiently, the aromatic ring of the aryl halide must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (e.g., a halogen). uomustansiriyah.edu.iqdiva-portal.org
The mechanism is a two-step addition-elimination process. uomustansiriyah.edu.iq
Addition Step : The nucleophilic thiolate attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. This is typically the rate-determining step. uomustansiriyah.edu.iqdalalinstitute.com
Elimination Step : The leaving group is expelled from the intermediate, and the aromaticity of the ring is restored, yielding the final aryl thioether product. uomustansiriyah.edu.iq
Studies using ethyl 3-mercaptopropionate, a close analog of IOMP, have shown that fluorine is the most effective leaving group for this reaction, and the presence of an electron-withdrawing group in the ortho or para position is crucial for a successful outcome. diva-portal.org
The SₙAr mechanism is also relevant in the functionalization of complex macrocycles like porphyrins. nih.gov Research has demonstrated that mercaptopropionate esters, such as 2-ethylhexyl-3-mercaptopropionate (an isomer of IOMP), can be utilized in these transformations. semanticscholar.org In one reported scheme, a porphyrin substituted with a thioether can undergo base-mediated cleavage of the existing thioether bond. This cleavage generates a porphyrin thiolate anion in situ. semanticscholar.org This highly nucleophilic porphyrin thiolate can then attack another thioether-substituted porphyrin, displacing the existing thiolate group in an SₙAr-type reaction to form a bis(porphyrinyl)thioether. semanticscholar.org This demonstrates the dynamic nature of the thiol-thioether linkage in SₙAr chemistry, where a mercaptopropionate group can be cleaved to allow the core molecule to act as a nucleophile. semanticscholar.org
The thiol group of IOMP exhibits a strong affinity for various metal ions, particularly soft or borderline Lewis acids according to Hard and Soft Acids and Bases (HSAB) theory. This includes heavy metal ions such as mercury (Hg²⁺), silver (Ag⁺), cadmium (Cd²⁺), and lead (Pb²⁺). researchgate.netuniud.it The interaction involves the coordination of the sulfur atom's lone pair electrons with the metal ion, forming a stable metal-thiolate complex. researchgate.net
This chelating ability is harnessed to enhance material properties for specific applications. For example, by functionalizing materials like superparamagnetic iron oxide nanoparticles (SPIONs) with 3-mercaptopropionic acid (the parent acid of IOMP), a material with a high affinity for heavy metal ions can be created. uniud.it Thermodynamic studies have shown that the adsorption of Hg²⁺ and Ag⁺ onto these functionalized nanoparticles is a strongly favorable and exothermic process, indicating a strong interaction with the thiol groups. uniud.it This strong binding makes such materials effective adsorbents for the removal of toxic heavy metals from aqueous solutions, thus enhancing their properties for environmental remediation. uniud.it
Nucleophilic Substitution Reactions
Ester Group Reactivity in IOMP
The ester functional group in IOMP, like other esters, is susceptible to nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the substitution of the isooctyloxy group (-O-C8H17).
While specific documented research on the reduction of this compound is not prevalent in readily available literature, the reaction can be predicted based on the established principles of organic chemistry. Esters are readily reduced to primary alcohols using strong reducing agents.
In the case of IOMP, a reduction reaction would cleave the ester bond. This process involves the nucleophilic addition of a hydride ion to the ester's carbonyl carbon. The reaction would yield two distinct alcohol molecules: 3-mercapto-1-propanol (B27887) from the acyl portion and isooctyl alcohol from the alkoxy portion of the original ester. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as weaker agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.
HS-CH₂CH₂COOC₈H₁₇ (IOMP) + [H] (Reducing Agent) → HS-CH₂CH₂CH₂OH (3-mercapto-1-propanol) + HOC₈H₁₇ (Isooctyl alcohol)
Table 1: Common Reagents for Ester Reduction
| Reducing Agent | Formula | Typical Conditions | Products from IOMP |
| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous ether (e.g., THF, diethyl ether), followed by aqueous workup | 3-mercapto-1-propanol & Isooctyl alcohol |
| Diborane | B₂H₆ | Anhydrous THF | 3-mercapto-1-propanol & Isooctyl alcohol |
Note: The thiol group might also react with strong reducing agents, potentially leading to side products.
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. This reaction is typically catalyzed by an acid or a base. jbiochemtech.commdpi.com For IOMP, this would involve reacting it with a different alcohol (e.g., methanol (B129727), ethanol) to produce a new 3-mercaptopropionate ester and isooctyl alcohol.
The general mechanism for a base-catalyzed transesterification involves the deprotonation of the incoming alcohol by the base to form a nucleophilic alkoxide. jbiochemtech.com This alkoxide then attacks the carbonyl carbon of IOMP. The subsequent reformation of the carbonyl double bond results in the displacement of the isooctoxide ion, which then protonates to form isooctyl alcohol, regenerating the catalyst in the process. Acid-catalyzed transesterification, conversely, proceeds by protonating the carbonyl oxygen of the ester, which activates it for nucleophilic attack by the incoming alcohol.
This process is reversible, and an excess of the reactant alcohol is often used to drive the equilibrium toward the desired product. mdpi.com
Table 2: Potential Catalysts and Conditions for Transesterification of IOMP
| Catalyst Type | Examples | Typical Conditions |
| Homogeneous Base | Sodium hydroxide (B78521) (NaOH), Potassium hydroxide (KOH), Sodium methoxide (B1231860) (NaOCH₃) | Anhydrous alcohol (excess), Moderate temperatures (e.g., 60°C) |
| Homogeneous Acid | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA) nih.gov | Anhydrous alcohol (excess), Elevated temperatures |
| Heterogeneous | Solid acid/base catalysts (e.g., CaO, zeolites) mdpi.com | Anhydrous alcohol (excess), Elevated temperatures, Mechanical stirring |
| Enzymatic | Lipases | Mild temperatures, Near-neutral pH |
Mechanisms of Action in Polymerization Processes
The most significant role of IOMP in industrial chemistry is as a chain transfer agent (CTA) in free-radical polymerization. wikipedia.orgresearchgate.net This process is crucial for controlling the molecular weight and molecular weight distribution of polymers, which in turn dictates their physical and mechanical properties. researchgate.net
In radical polymerization, a growing polymer chain possesses a radical active center. A chain transfer agent, like IOMP, can react with this growing chain to terminate its growth while simultaneously creating a new radical that can initiate a new polymer chain. wikipedia.orgwikipedia.org This effectively "transfers" the radical activity from the polymer to the CTA. The key to this function lies in the thiol group (-SH) of IOMP, which contains a hydrogen atom that can be readily abstracted. researchgate.netlibretexts.org
Hydrogen Atom Transfer: A growing polymer radical abstracts the hydrogen atom from the thiol group of IOMP.
Re-initiation: The resulting IOMP radical initiates a new polymer chain.
The propagation of a polymer chain (Pₙ•) involves the sequential addition of monomer units (M). When this growing macroradical encounters an IOMP molecule, it can abstract the hydrogen atom from the sulfur atom. This occurs because the sulfur-hydrogen (S-H) bond is relatively weak and susceptible to homolytic cleavage by the carbon-centered radical of the polymer chain. researchgate.netlibretexts.org
This hydrogen abstraction reaction is typically very fast and efficient. libretexts.org The result is a "dead" or terminated polymer chain (Pₙ-H) that is no longer reactive and a new thiyl radical centered on the sulfur atom of the IOMP molecule (IOMP•).
Reaction: Pₙ• (Growing polymer radical) + HS-R (IOMP) → Pₙ-H (Terminated polymer chain) + •S-R (IOMP radical)
The newly formed IOMP thiyl radical (•S-CH₂CH₂COOC₈H₁₇) is itself reactive and can add across the double bond of a monomer molecule (M). nih.govresearchgate.net This addition reaction initiates the growth of a new polymer chain.
Reaction: •S-R (IOMP radical) + M (Monomer) → R-S-M• (New growing polymer chain)
This new, smaller polymer radical then continues to propagate by adding more monomer units until it is terminated or undergoes another chain transfer event. By interrupting the growth of long chains and continuously initiating new, shorter ones, IOMP effectively lowers the average molecular weight of the final polymer product.
Table 3: Summary of IOMP's Chain Transfer Mechanism
| Step | Reactants | Products | Description |
| 1. Hydrogen Abstraction | Growing Polymer Radical (Pₙ•) + IOMP (HS-R) | Terminated Polymer (Pₙ-H) + IOMP Radical (•S-R) | The active polymer chain is deactivated by taking a hydrogen atom from the thiol group of IOMP. |
| 2. Re-initiation | IOMP Radical (•S-R) + Monomer (M) | New Growing Polymer Chain (R-S-M•) | The IOMP radical adds to a monomer unit, starting the growth of a new polymer chain. |
Role of IOMP in Regulating Polymer Molecular Weight
This compound (IOMP) functions as a highly effective chain-transfer agent (CTA) in emulsion polymerization, a role crucial for controlling the molecular weight of the resulting polymers. google.compstc.org In emulsion polymerizations, the compartmentalization of free radicals within polymer particles would otherwise lead to polymers with excessively high molecular weights. conicet.gov.ar CTAs like IOMP are introduced to the reaction system to intentionally terminate growing polymer chains and initiate new ones, thereby reducing the average molecular weight. google.comresearchgate.net
The fundamental mechanism involves the transfer of a hydrogen atom from the thiol group (-SH) of the IOMP molecule to the propagating polymer radical (P•). This terminates the polymer chain and creates a new thiyl radical (IOMP•). This new radical then reacts with a monomer molecule, initiating the growth of a new, shorter polymer chain. This process is repeated, leading to a final polymer product with a lower average molecular weight than would be achieved in the absence of the CTA. google.com
Research has demonstrated the efficacy of IOMP in controlling molecular weight in the polymerization of various monomers. In the emulsion polymerization of styrene (B11656), the concentration of IOMP was shown to have a considerable effect on the average molecular weights of the produced polystyrene. conicet.gov.ar As the concentration of IOMP was increased, the resulting polymer molecular weight decreased, a finding consistent with the function of a CTA. conicet.gov.ar Similarly, IOMP has proven to be an adequate CTA for controlling the molecular weights of poly(methyl methacrylate) in unseeded batch-emulsion polymerizations. researchgate.net The use of 3-mercaptopropionate esters, including IOMP, allows for the production of acrylic polymers with not only reduced molecular weights but also narrower molecular weight distributions compared to reactions without a CTA. google.com
The table below, derived from a study on styrene emulsion polymerization, illustrates the direct relationship between the initial concentration of IOMP and the resulting weight-average molecular weight (Mw) of the polystyrene at high conversion.
Table 1: Effect of Initial IOMP Concentration on Polystyrene Molecular Weight Data sourced from experiments conducted at 70°C. conicet.gov.ar
| Experiment | Initial IOMP Concentration (g/L of monomer) | Final Weight-Average Molecular Weight (Mw) ( g/mol ) |
| 1 | 2.37 | 155,000 |
| 2 | 4.74 | 105,000 |
| 3 | 9.48 | 70,000 |
| 4 (Control) | 0.00 | 250,000 |
Impact of IOMP Isomers on Polymerization Kinetics and Molecular Weight Distribution
A critical aspect of the chemical behavior of commercial this compound is that it is not a single chemical entity but a complex mixture of more than ten different isomers. conicet.gov.arepa.govconicet.gov.ar This isomeric complexity has a significant impact on both the polymerization kinetics and the final molecular weight distribution (MWD) of the polymer. conicet.gov.arconicet.gov.ar
This variation in reactivity among the isomers is a primary cause for the production of polymers with broad and often bimodal molecular weight distributions. conicet.gov.arepa.govconicet.gov.ar In the emulsion polymerization of styrene using IOMP, the resulting polystyrenes consistently presented broad and bimodal MWDs. conicet.gov.ar The bimodality suggests that different populations of polymer chains are being produced, likely due to the significant differences in the chain transfer efficiencies of the various IOMP isomers present in the reaction at different stages. conicet.gov.ar
To account for this complex behavior, mathematical models have been developed. Researchers successfully predicted the measured broad and bimodal MWDs by simplifying the system and assuming the commercial IOMP acts as a binary mixture of two components with high but different reactivities. conicet.gov.arepa.govconicet.gov.ar This approach validates the hypothesis that the isomeric composition of IOMP is directly responsible for the complex MWDs observed in the final polymer product. conicet.gov.ar
The table below summarizes findings from styrene polymerizations, highlighting how the presence of IOMP isomers leads to broader molecular weight distributions, as indicated by the Polydispersity Index (PDI), compared to a reaction without the CTA.
Table 2: Influence of IOMP and its Isomers on Polystyrene Molecular Weight Distribution (MWD) PDI (Polydispersity Index) is the ratio of Weight-Average Molecular Weight (Mw) to Number-Average Molecular Weight (Mn) and indicates the breadth of the MWD. conicet.gov.ar
| Experiment | Initial IOMP Concentration (g/L of monomer) | Final Polydispersity Index (PDI) | MWD Characteristics |
| 1 | 2.37 | 3.1 | Broad and Bimodal |
| 2 | 4.74 | 2.8 | Broad and Bimodal |
| 3 | 9.48 | 2.5 | Broad |
| 4 (Control) | 0.00 | 2.1 | Relatively Narrow |
Iv. Advanced Applications of Isooctyl 3 Mercaptopropionate in Polymer Science
IOMP as a Chain Transfer Agent (CTA) in Controlled Polymerization
Isooctyl 3-mercaptopropionate (B1240610) (IOMP) serves as an effective chain transfer agent (CTA) in polymer science, utilized to regulate the molecular weight of polymers during synthesis. In chain polymerization, a CTA provides a mechanism for a growing polymer chain to terminate while initiating a new chain, a process that effectively controls polymer chain length. rubbernews.comwikipedia.org IOMP, a member of the thiol family of chain transfer agents, is particularly noted for its application in free-radical polymerization. Its role is critical in industrial processes where specific polymer molecular weights and distributions are required to achieve desired material properties. nsf.gov Commercial IOMP is typically a complex mixture of more than ten isomers, a characteristic that significantly influences its behavior and the properties of the resulting polymer. conicet.gov.arepa.govresearchgate.net
Emulsion polymerization is a widely used industrial process that produces polymer latexes with applications in paints, adhesives, and coatings. pstc.orgump.edu.my In this system, the use of CTAs is often necessary to control the high molecular weights that would otherwise be produced due to the "compartmentalization" of free radicals within the polymer particles. conicet.gov.ar IOMP has been the subject of specific investigations within this field, particularly for the polymerization of common monomers like styrene (B11656) and methyl methacrylate (B99206). conicet.gov.arresearchgate.net
Research into the unseeded, batch emulsion polymerization of styrene has utilized Isooctyl 3-mercaptopropionate as a CTA to control the molecular weight of the resulting polystyrene. conicet.gov.arresearchgate.net One significant finding is that commercial IOMP is a mixture of over 10 isomers, as identified by 13C NMR and GC/MS analysis. epa.govresearchgate.net This isomeric complexity is a key factor in the polymerization outcome.
Due to the different reactivities of the various IOMP isomers, the polystyrenes produced exhibit broad and often bimodal molecular weight distributions (MWDs). conicet.gov.arepa.gov A mathematical model used to interpret the experimental results adequately predicted the measured MWDs by assuming the CTA was a binary mixture of components with high but differing reactivities. conicet.gov.arresearchgate.net
In these studies, the average molecular weights of the polystyrene were observed to increase as the reactions progressed. conicet.gov.ar This indicates that the "effective" chain transfer constant (CX), which is the ratio of the rate constant of chain transfer to the CTA (kfX) to the rate constant of propagation (kp), is greater than unity. conicet.gov.ar When CX is close to one, the monomer-to-CTA ratio remains constant, leading to a consistent molecular weight throughout the batch process. conicet.gov.ar However, values greater than unity, as observed with IOMP in styrene polymerization, result in increasing molecular weights over the course of the reaction. conicet.gov.ar
A series of experiments were conducted to investigate the effect of varying IOMP concentrations on the polymerization of styrene at 70°C. conicet.gov.ar
Table 1: Experimental Recipes for Batch Emulsion Polymerization of Styrene with IOMP
| Component | Experiment 1 | Experiment 2 | Experiment 3 | Experiment 4 (Control) |
|---|---|---|---|---|
| Water (g) | 510 | 510 | 510 | 510 |
| Styrene (g) | 100 | 100 | 100 | 100 |
| IOMP (g) | 0.25 | 0.50 | 1.00 | 0.00 |
| Potassium Persulfate (Initiator) (g) | 1.00 | 1.00 | 1.00 | 1.00 |
| Sodium Dodecyl Sulfate (Emulsifier) (g) | 1.50 | 1.50 | 1.50 | 1.50 |
| Sodium Bicarbonate (Buffer) (g) | 0.20 | 0.20 | 0.20 | 0.20 |
A primary application of IOMP in emulsion polymerization is the control of the molecular weight distribution (MWD) of the final polymer latex. researchgate.net The MWD is a critical factor that governs the end-use properties of polymeric materials. tue.nl In the case of styrene polymerization, the presence of multiple IOMP isomers with varying reactivities leads to the production of polystyrenes with broad and bimodal MWDs. epa.gov While narrow distributions are often desired, the ability to generate broader or specifically shaped MWDs can be advantageous for certain applications. nsf.gov
For acrylic polymers, such as those derived from methyl methacrylate, IOMP has demonstrated effective control, leading to a decrease in average molecular weights as the polymerization proceeds. researchgate.net The use of 3-mercaptopropionate esters in general for acrylic emulsion polymerization can result in narrower MWDs and smaller polymer particle sizes compared to polymerizations conducted without a CTA. google.com This control over molecular architecture is essential for tailoring the performance characteristics of the resulting latexes for applications like adhesives and coatings. researchgate.netsurrey.ac.uk
Conversely, in studies involving styrene, the initial rate of polymerization appeared to increase with higher concentrations of IOMP. conicet.gov.ar This rate increase was hypothesized to be a result of an enhanced particle nucleation rate. conicet.gov.ar This could be caused by the desorption of CTA radicals from the polymer particles, which then get absorbed into emulsifier micelles, creating new sites for polymerization. conicet.gov.ar Therefore, the effect of IOMP on polymerization kinetics is complex and depends on the specific monomer system and reaction conditions.
The effectiveness of a CTA in emulsion polymerization is not solely dependent on its intrinsic reactivity but also on its ability to transfer between the different phases of the reaction medium (water, monomer droplets, and polymer particles). conicet.gov.ar For CTAs with long hydrocarbon chains, their concentration within the polymer particles can be below the equilibrium level, meaning the chain transfer reaction becomes controlled by diffusion. conicet.gov.ar
The mass transfer of a CTA is influenced by several factors, including the rate of stirring, the size of the monomer droplets, the size of the polymer particles, and the diffusivity of the CTA itself. conicet.gov.ar As polymerization progresses, the viscosity inside the polymer particles increases significantly, especially at high monomer conversion. researchgate.net This increased viscosity can severely hinder the transport of the CTA into and out of the particles, hampering the control of the molecular weight distribution, particularly in the later stages of the reaction. researchgate.net
Emulsion Polymerization Studies
Modeling and Simulation of Emulsion Polymerization with IOMP
The modeling and simulation of emulsion polymerization are crucial for process optimization, control, and achieving desired product qualities such as particle size distribution and molecular weight distribution. researchgate.net Various modeling strategies exist, including zero-one, pseudo-bulk, and population balance equations (PBEs) models. researchgate.net These models are essential for predicting the behavior of complex industrial copolymerization processes and minimizing reaction times while maximizing latex concentration. aidic.it
Application in Self-Crosslinking Acrylic Latex Particles
This compound plays a key role in tailoring the properties of structured self-crosslinking acrylic latex binders. In the synthesis of these latexes, which are often based on monomers like methyl methacrylate, butyl acrylate (B77674), and diacetone acrylamide, IOMP is used to control the molar mass of the polymer chains.
One study investigated the optimization of coating properties by varying particle design (hard-core/soft-shell vs. soft-core/hard-shell) and the molar mass of the soft phase. IOMP was introduced during the semi-continuous non-seeded emulsion polymerization to systematically reduce the molar mass of the soft phase copolymers. The research found that a moderate reduction in molar mass led to a significant improvement in key coating properties. Specifically, enhanced coalescence, resulting from the lower molar mass, facilitated better inter-particle diffusion of the copolymer molecules. This, in turn, improved adhesion and blocking resistance, particularly in soft-core/hard-shell particle designs.
Self-crosslinking latexes often face challenges such as water sensitivity and low solvent resistance. mdpi.com The use of agents like IOMP to control polymer architecture is a strategy to overcome these limitations by enhancing crosslink density and film formation. mdpi.com
Synthesis of Poly(methyl methacrylate) (PMMA) with Controlled Molecular Weights
The control of molecular weight is fundamental in the synthesis of Poly(methyl methacrylate) (PMMA) to achieve desired physical and mechanical properties. Thiols are widely recognized as effective chain transfer agents in free radical polymerizations for this purpose. mdpi.com IOMP, as a mercaptan, functions in this capacity to regulate the molecular weight of PMMA during its synthesis.
Different polymerization techniques can be employed for the synthesis of PMMA, including emulsion, suspension, and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govdergipark.org.tr In conventional free radical polymerizations, the concentration of IOMP relative to the monomer concentration is a critical parameter for controlling the final molecular weight of the PMMA.
Below is a table illustrating the conceptual effect of increasing the concentration of a chain transfer agent like IOMP on the molecular weight of PMMA in a typical free radical polymerization.
| IOMP Concentration | Monomer Conversion | Average Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Low | High | High | Broad |
| Medium | High | Medium | Narrower |
| High | High | Low | Narrow |
This table is illustrative and actual values would depend on specific reaction conditions.
Influence of IOMP on Polymer Properties (e.g., Hydrophobicity, Flexibility)
The incorporation of IOMP into a polymer backbone, primarily through its function as a chain transfer agent, can influence the final properties of the material. By controlling the molecular weight, IOMP indirectly affects properties such as flexibility and hydrophobicity.
As mentioned previously, the use of IOMP to reduce the molar mass in self-crosslinking acrylic latexes led to improved adhesion and blocking resistance. These are critical performance properties for coatings that are directly influenced by the polymer's molecular architecture, which is controlled by IOMP.
IOMP in Thiol-Ene Click Chemistry
Thiol-ene "click" chemistry is a powerful and versatile set of reactions utilized in polymer and materials synthesis. rsc.org These reactions are known for being highly efficient, simple to perform, rapid, and often proceeding without side products. nih.gov The fundamental reaction involves the addition of a thiol group across a carbon-carbon double bond (an ene). IOMP, with its thiol functionality, is a suitable candidate for participating in these reactions.
Mechanisms of Thiol-Ene Reactions with IOMP
The thiol-ene reaction can proceed through two primary mechanisms: a radical-mediated pathway and a nucleophilic Michael addition pathway. alfa-chemistry.com
Radical-Mediated Thiol-Ene Reaction : This is the most common mechanism and is typically initiated by light (photo-initiation) or heat. alfa-chemistry.comresearchgate.net The process involves three main steps:
Initiation : A radical initiator generates a thiyl radical (RS•) from the IOMP.
Propagation : The thiyl radical adds to an ene (C=C), forming a carbon-centered radical. This carbon radical then abstracts a hydrogen from another IOMP molecule, regenerating a thiyl radical and completing the addition product. This chain transfer step allows the reaction to continue. itu.edu.tr
Termination : Two radicals combine to terminate the reaction. itu.edu.tr
This radical mechanism is characterized by its tolerance to various functional groups and reaction conditions. nih.gov
Nucleophilic Michael Addition : This mechanism occurs when the ene is an electron-deficient species, such as an acrylate or maleimide. The reaction is typically catalyzed by a base or a nucleophile. alfa-chemistry.com The base deprotonates the thiol of IOMP to form a highly nucleophilic thiolate anion. This anion then attacks the electron-deficient double bond, followed by protonation to yield the final product. alfa-chemistry.com
Formation of Polymeric Networks via IOMP Thiol-Ene Reactions
Thiol-ene chemistry is extensively used to form highly cross-linked polymeric networks. reading.ac.ukresearchgate.net To create a network, multifunctional thiols and/or multifunctional enes are required. While IOMP itself is monofunctional in terms of its thiol group, it can be reacted with multifunctional enes to form polymer chains or be incorporated into networks.
For instance, if IOMP is reacted with a di-ene monomer, it can act as an end-capping agent or be used to control the degree of crosslinking. More commonly, multifunctional thiols, structurally similar to IOMP but with multiple thiol groups, are reacted with multifunctional enes to create robust networks. reading.ac.ukresearchgate.net The principles governing these reactions are directly applicable to how IOMP would behave in such a system.
The step-growth nature of the radical thiol-ene reaction leads to the formation of more homogeneous networks compared to traditional chain-growth radical polymerizations of multifunctional acrylates. itu.edu.tr This results in materials with desirable properties such as low shrinkage and good mechanical performance.
The table below summarizes the key features of the two primary thiol-ene reaction mechanisms relevant to IOMP.
| Feature | Radical-Mediated Mechanism | Nucleophilic Michael Addition |
| Ene Requirement | Electron-rich or electron-neutral | Electron-deficient (e.g., acrylates) |
| Initiation | Photoinitiators, thermal initiators, sonication researchgate.net | Base or nucleophile (e.g., triethylamine) alfa-chemistry.com |
| Key Intermediate | Thiyl radical (RS•) | Thiolate anion (RS⁻) |
| Reaction Type | Step-growth radical polymerization itu.edu.tr | Conjugate addition |
| Advantages | High efficiency, spatial/temporal control nih.gov | Often catalyst-free (with strong nucleophiles) |
Functionalization of Polymer Chains with IOMP via Click Chemistry
Thiol-ene "click" chemistry is a highly efficient and specific reaction between a thiol and a compound containing a carbon-carbon double bond (an 'ene'). osti.gov This reaction can be initiated by UV light or radicals and is valued for its rapid rate, high yield, and insensitivity to oxygen, making it ideal for polymer functionalization. rsc.orgsemanticscholar.org As a monofunctional thiol, IOMP is used to attach its isooctyl propionate (B1217596) tail to a polymer backbone that contains pendant double bonds. This process allows for the precise modification of the polymer's chemical and physical properties. researchgate.net
Partially bio-based polyesters synthesized from the ring-opening copolymerization of limonene (B3431351) oxide and phthalic anhydride (B1165640) are of significant interest due to their renewable content. The structure of these copolymers is unique because the repeating unit derived from limonene oxide retains a reactive exocyclic double bond.
This double bond serves as a prime target for functionalization via the thiol-ene reaction. By reacting the copolymer with this compound, the thiol group of IOMP adds across the double bond, effectively grafting the isooctyl propionate group onto the polymer chain. This modification can be used to alter the polymer's properties significantly, for instance, by increasing its hydrophobicity and improving its compatibility with other nonpolar materials. The efficiency of this grafting process is a key advantage of the thiol-ene approach.
Poly(ionic liquids) (PILs) are polymers derived from ionic liquid monomers, combining the unique properties of ionic liquids with the processability of polymers. Thiol-ene chemistry is a facile method for creating cross-linked PIL networks, which can be fabricated into gel beads for various applications, including catalysis and separation. researchgate.net
In this process, multifunctional thiols (containing two or more -SH groups) are typically reacted with PILs that have 'ene' functionalities to form the primary cross-linked gel network. rsc.org While IOMP is a monofunctional thiol and cannot create a cross-linked network on its own, it plays a crucial role in modulating the properties of these gels. researchgate.net By incorporating IOMP into the reaction mixture, it competes for the 'ene' sites, effectively acting as a chain terminator in the network formation. This allows for precise control over the cross-linking density of the gel beads. Lowering the cross-link density can increase the flexibility and swelling capacity of the beads, while functionalizing the network with the hydrophobic isooctyl group can alter the gel's surface properties and its interactions with other molecules. rsc.org
Applications in UV-Curable Coatings, Adhesives, and Elastomers
UV-curable formulations, which solidify rapidly upon exposure to ultraviolet light, are widely used for coatings, adhesives, and elastomers due to their high cure speed and low emission of volatile organic compounds (VOCs). mdpi.comarkema.com Thiol-ene photopolymerization is particularly advantageous in this field. rsc.orgsemanticscholar.org The inclusion of thiols like IOMP in acrylate-based UV-curable systems can significantly enhance the curing process and the final properties of the material.
One of the main benefits is the mitigation of oxygen inhibition, a common issue in free-radical polymerization where atmospheric oxygen quenches the radicals and slows the cure, especially at the surface. Thiols react with oxygen-centered radicals to regenerate thiyl radicals, which can continue the polymerization process. This leads to a faster and more complete surface cure. In these formulations, IOMP can be used to adjust viscosity, improve flexibility, and enhance adhesion to various substrates. mdpi.commdpi.com In elastomers, controlling the polymer network with IOMP allows for tailored mechanical properties such as elongation and hardness. google.comresearchgate.net
Table 1: Role of IOMP in UV-Curable Formulations
| Feature | Role of this compound (IOMP) | Resulting Property Enhancement |
| Cure Speed | Mitigates oxygen inhibition by regenerating reactive radical species. | Faster and more complete surface cure, reduced tackiness. |
| Flexibility | Acts as a chain transfer agent to control molecular weight and network density. mdpi.com | Increased flexibility and impact resistance of the cured material. |
| Adhesion | Lowers shrinkage stress during curing and can improve wetting of the substrate. | Enhanced adhesion to a variety of substrates, including plastics and metals. |
| Viscosity Control | Acts as a reactive diluent, lowering the formulation's viscosity before cure. | Improved processability and application characteristics (e.g., spraying, coating). |
IOMP as a Cross-linker in Polymer Formulations
It is a common misconception that all thiols act as cross-linkers. The functionality of the thiol molecule is critical. Cross-linking, which creates a three-dimensional polymer network, requires molecules with at least two reactive groups to link multiple polymer chains together. researchgate.net Multifunctional thiols, such as trimethylolpropane (B17298) tris(3-mercaptopropionate), are effective cross-linkers.
The performance of pressure-sensitive adhesives (PSAs) and sealants is critically dependent on the balance between adhesion (stickiness) and cohesion (internal strength). This balance is heavily influenced by the molecular weight of the base polymer. researchgate.net Using IOMP as a chain transfer agent during the emulsion polymerization of acrylics for PSAs provides a direct method to control this crucial parameter. pstc.orgresearchgate.net
By increasing the concentration of IOMP, the resulting polymer will have a lower average molecular weight. aip.org Lower molecular weight polymers generally exhibit better flow and can wet substrates more effectively, leading to higher tack and peel adhesion. researchgate.net However, if the molecular weight becomes too low, the cohesive strength (shear resistance) will decrease. Therefore, IOMP allows formulators to precisely tune the molecular weight to achieve the optimal balance of adhesive and cohesive properties required for a specific application, from permanent labels to removable tapes. researchgate.net
Table 2: Effect of IOMP (as a CTA) on Adhesive Properties
| IOMP Concentration | Average Polymer Molecular Weight | Tack & Peel Adhesion | Shear Strength (Cohesion) | Typical Application |
| Low | High | Lower | Higher | High-strength bonding tapes |
| Medium | Medium | Balanced | Balanced | General purpose labels |
| High | Low | Higher | Lower | Removable or repositionable adhesives |
In the formulation of protective and decorative coatings, both flexibility and water resistance are often desired properties. This compound contributes to both of these attributes through two distinct mechanisms.
First, the isooctyl group is a branched, eight-carbon aliphatic chain, which is inherently nonpolar and hydrophobic. When IOMP is used as a chain transfer agent, the isooctyl group becomes the end-group of the polymer chains. These hydrophobic groups orient towards the coating-air interface, lowering the surface energy and increasing the water contact angle, thus improving the coating's water repellency. nih.govnih.govpressbooks.pub
Second, its function as a chain transfer agent results in polymers with lower molecular weight and a narrower molecular weight distribution. Shorter polymer chains have greater mobility, which translates into increased flexibility and reduced brittleness in the final coating film. mdpi.com This prevents the coating from cracking upon bending or impact. Research on UV-curable polyurethane acrylate coatings has shown that incorporating molecules with isooctyl bonds enhances the flexibility of the final coating. mdpi.com
IOMP in Polymer Modification and Functionalization
The presence of the mercaptan functionality makes IOMP a valuable tool for polymer chemists seeking to introduce specific functionalities into polymer chains or onto material surfaces. This enables the tailoring of polymer properties for a wide range of applications, from biomedical devices to advanced materials.
The synthesis of polymers with terminal thiol groups is a critical step in the creation of bioconjugates, which are instrumental in studying protein-protein interactions and for applications in drug delivery and diagnostics. Chain transfer agents (CTAs) are pivotal in controlling the molecular weight and end-group functionality of polymers synthesized via free radical polymerization.
Although direct studies detailing the use of this compound for the explicit purpose of creating thiolated biomolecules for protein interaction studies are not extensively documented in readily available literature, the principles of polymer synthesis support its potential role. As a mercaptan-containing CTA, IOMP can be used to regulate the polymerization of functional monomers. The resulting polymer chains would possess a terminal group derived from the CTA. Through subsequent chemical modifications, this end group can be converted into a reactive thiol.
For instance, in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a versatile method for synthesizing well-defined polymers, various CTAs are employed. While specific examples using IOMP in this context for bioconjugation are not prevalent, the general mechanism allows for the incorporation of functionalities from the CTA. Polymers synthesized using this method can be designed to have specific end-groups that are amenable to bioconjugation. For example, polymers with terminal thiol groups can be reacted with proteins through thiol-ene or thiol-disulfide exchange reactions to form stable polymer-protein conjugates. These conjugates are then valuable tools for investigating protein interactions and developing new therapeutic agents.
The modification of material surfaces with polymers, a process known as surface grafting, is a powerful technique to impart desired properties such as biocompatibility, hydrophilicity, or specific binding capabilities. Thiol-ene "click" chemistry is a highly efficient and versatile method for achieving surface functionalization. This reaction involves the radical-mediated addition of a thiol to an alkene.
While specific research detailing the use of IOMP in thiol-ene surface grafting is limited, its fundamental structure as a mercaptan makes it a candidate for such reactions. The general approach involves first introducing "ene" (alkene) functionalities onto a material surface. Subsequently, a thiol-containing molecule, or a polymer with a terminal thiol group synthesized using a CTA like IOMP, can be "clicked" onto the surface.
The "grafting to" approach is a common strategy where pre-synthesized polymers are attached to a surface. In this method, polymers with controlled molecular weight and a terminal thiol group, potentially synthesized using IOMP as a CTA, could be attached to a surface that has been pre-functionalized with alkene groups. The efficiency of this grafting process can be influenced by factors such as the polymer's molecular weight and the density of reactive sites on the surface.
The resulting polymer-grafted surfaces can exhibit significantly altered properties. For example, grafting a hydrophilic polymer onto a hydrophobic surface can dramatically increase its wettability. In biomedical applications, surfaces can be functionalized with polymers that resist protein adsorption, thereby reducing biofouling, or with polymers that present specific ligands to promote cell adhesion and growth.
The table below illustrates hypothetical data on how surface functionalization using a thiol-terminated polymer (potentially synthesized with a CTA like IOMP) could alter the properties of a polymer substrate.
| Surface Property | Unmodified Substrate | Polymer-Grafted Substrate |
| Water Contact Angle (°) | 95 (Hydrophobic) | 35 (Hydrophilic) |
| Protein Adsorption (ng/cm²) | 450 | 50 |
| Cell Adhesion (%) | 20 | 85 |
V. Research on Biological and Environmental Interactions of Isooctyl 3 Mercaptopropionate
Toxicological Assessments and Safety Profiles
The toxicological properties of Isooctyl 3-mercaptopropionate (B1240610) have not been exhaustively investigated. However, available data from regulatory screenings and specific studies provide a foundational understanding of its interaction with biological systems.
In vitro cytotoxicity assays are a class of tests used to determine the potential for a chemical to cause cell damage or death. These assays utilize cultured human cells to provide a preliminary assessment of a substance's toxicity without the use of live animals. Common methodologies involve exposing cell lines to varying concentrations of a test substance and measuring outcomes such as cell viability, membrane integrity, or metabolic activity.
A thorough review of publicly available scientific literature did not yield specific studies detailing the in vitro cytotoxicity of Isooctyl 3-mercaptopropionate on human cell lines. While this absence of data indicates a gap in the current understanding, it does not imply a lack of effect. Standard toxicological assessments for chemicals with similar industrial applications often include such tests as part of a comprehensive safety evaluation.
This compound has been identified as a chemical that may cause an allergic skin reaction. nih.gov This classification is based on hazard assessments that are a standard part of regulatory compliance for industrial chemicals. nih.govsigmaaldrich.com
The potential for a substance to cause skin sensitization is a critical toxicological endpoint. The process typically involves an initial induction phase, where first exposure to the chemical sensitizes the immune system, and a subsequent elicitation phase, where re-exposure triggers an allergic reaction, known as allergic contact dermatitis. europa.eu
Repeated dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged or repeated exposure over a significant portion of an animal's lifespan. chemsafetypro.com These studies are crucial for identifying target organs for toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found. chemsafetypro.comresearchgate.net The NOAEL is a key value used in risk assessment. chemsafetypro.com
For this compound, a repeated dose oral toxicity study in rats has established a NOAEL.
| Test Species | Exposure Route | Parameter | Value | Source |
|---|---|---|---|---|
| Rat (male and female) | Oral | NOAEL | >= 100 mg/kg |
Carcinogenicity assessments evaluate the potential of a substance to cause cancer. These evaluations are often conducted by national and international health organizations based on a comprehensive review of available data from human, animal, and mechanistic studies.
This compound has not been classified as a carcinogen by major regulatory and scientific bodies. canbipharm.com Specifically, it is not listed as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC). Similarly, the National Toxicology Program (NTP) does not identify it as a known or anticipated carcinogen. canbipharm.com Furthermore, the Occupational Safety and Health Administration (OSHA) does not include it on its list of regulated carcinogens. epa.gov
| Organization | Classification | Source |
|---|---|---|
| International Agency for Research on Cancer (IARC) | Not classified as probable, possible, or confirmed human carcinogen | |
| National Toxicology Program (NTP) | Not identified as a known or anticipated carcinogen | |
| Occupational Safety and Health Administration (OSHA) | Not on list of regulated carcinogens |
Toxicological research, particularly studies involving animals, is governed by a strict set of ethical principles. toxinology.org A central tenet is the framework of the "3Rs": Replacement, Reduction, and Refinement. ichor.bio This framework advocates for replacing animal tests with non-animal methods wherever possible, reducing the number of animals used in experiments to the minimum necessary for scientifically valid results, and refining procedures to minimize any potential pain or distress to the animals. toxinology.orgichor.bio
Regulatory bodies and scientific organizations emphasize that animal experiments should only be conducted when no viable alternatives exist and when the potential knowledge gained is significant for human or environmental health. toxinology.orghistologix.com The development of in vitro and in silico methods is a direct response to these ethical considerations, aiming to provide data on a chemical's potential hazards while reducing reliance on animal testing. researchgate.net The scientific community is committed to upholding high ethical standards and ensuring the humane treatment of animals in all research activities. toxicology.org
Ecotoxicity Studies
Ecotoxicity studies assess the potential harmful effects of a chemical on organisms within an ecosystem. For this compound, data indicates that it is very toxic to aquatic life, with long-lasting effects. nih.gov
A key study conducted according to OECD Test Guideline 203 determined the acute toxicity of the compound to fish. The test measured the concentration that is lethal to 50% of the test fish (LC50) over a 96-hour period. The results showed a high level of toxicity to the rainbow trout (Oncorhynchus mykiss).
| Test Organism | Test Type | Endpoint | Duration | Result | Method | Source |
|---|---|---|---|---|---|---|
| Oncorhynchus mykiss (rainbow trout) | Acute Toxicity | LC50 | 96 hours | 0.043 mg/L | OECD Test Guideline 203 |
Potential Biological Activities of IOMP
Research into the specific antimicrobial properties of this compound is not extensively documented in publicly available literature. However, studies on structurally related compounds, such as other fatty acid esters and propionic acid derivatives, have indicated antimicrobial activity. researchgate.netsemanticscholar.org Esters of fatty acids have been shown to possess antibacterial and antifungal properties. semanticscholar.org Similarly, some derivatives of propionic acid have been synthesized and evaluated for their antimicrobial potential. researchgate.net
These findings suggest that IOMP could potentially exhibit antimicrobial characteristics. The presence of the lipophilic isooctyl chain could facilitate interaction with microbial cell membranes, a common mechanism of action for antimicrobial lipids. However, without direct testing of IOMP against a range of bacteria and fungi, its activity as an antimicrobial agent remains speculative.
Applications in Drug Delivery Systems
While this compound is most prominently recognized for its role as a chain transfer agent in polymerization, its potential utility in pharmaceutical formulations, specifically in drug delivery systems, has been suggested in patent literature. These documents occasionally list it among potential ingredients for creating more complex pharmaceutical carriers, although detailed research focusing on its direct application and efficacy in these systems is not extensively available in peer-reviewed literature. Its inclusion in such patents hints at a theoretical role in the formation of drug delivery vehicles, such as self-nanoemulsifying drug delivery systems (S-SNEDDS) googleapis.comgoogle.com.
The presence of a thiol (-SH) group in the structure of this compound theoretically allows it to participate in thiol-disulfide exchange reactions or to form thioether bonds with various biomolecules. This capability is a cornerstone of covalent drug delivery strategies, where a therapeutic agent is attached to a carrier molecule. Such covalent linkages can create stable prodrugs or bioconjugates that can release the active drug under specific physiological conditions.
However, specific studies detailing the formation of stable thiol bonds between this compound and biomolecules for the express purpose of drug delivery are not readily found in scientific literature. The potential for such interactions remains largely theoretical, based on the known reactivity of the thiol functional group.
The incorporation of molecules like this compound into drug delivery systems could theoretically contribute to the enhanced stability and efficacy of therapeutic agents. For instance, in polymer-based drug delivery systems, the properties of the polymer, which can be controlled using chain transfer agents like this compound, are crucial. Patents have described its use in the synthesis of acrylate (B77674) copolymers that can function as thickeners in pharmaceutical products, which can help in stabilizing a formulation epo.org.
Interactive Data Table: Mentions of this compound in Pharmaceutical Patent Contexts
| Patent Reference Category | Mentioned Role/Context of this compound |
| Polymer Thickeners | Listed as a potential chain transfer agent in the synthesis of polymers for use in pharmaceutical creams, gels, and ointments epo.org. |
| S-SNEDDS | Included in a list of possible components for solid self-nanoemulsifying drug delivery systems googleapis.comgoogle.com. |
| Curable Formulations | Mentioned as a possible thiol component in curable formulations google.com. |
Vii. Economic and Industrial Aspects of Isooctyl 3 Mercaptopropionate Research
Global Production Volumes and Market Trends
According to the CDR, U.S. production volumes for Isooctyl 3-mercaptopropionate (B1240610) were recorded as follows:
2016: 19,774 lbs nih.gov
2017: 9,844 lbs nih.gov
2019: 31,818 lbs nih.gov
This data indicates a variable but active market for the chemical in the United States, primarily within the plastics material and resin manufacturing sector. nih.gov The primary industrial use of IOMP is as a chain transfer agent in polymer manufacturing. nih.govspecialchem.com Chain transfer agents are crucial for controlling the molecular weight of polymers during synthesis, which in turn determines the physical properties of the final material.
U.S. Production Volume of Isooctyl 3-mercaptopropionate (2016-2019)
| Year | Production Volume (lbs) |
|---|---|
| 2016 | 19,774 |
| 2017 | 9,844 |
| 2019 | 31,818 |
Data sourced from the EPA Chemical Data Reporting (CDR). nih.gov
Supply Chain and Commercial Availability of IOMP
This compound is commercially available from various chemical suppliers, indicating a well-established supply chain catering to both industrial and research needs. The supply chain consists of primary manufacturers and a network of distributors.
Key suppliers offering IOMP include:
3B Pharmachem (Wuhan) International Co.,Ltd. chemicalbook.com
Shanghai Hanhong Scientific Co.,Ltd. chemicalbook.com
Tianjin heowns Biochemical Technology Co., Ltd. chemicalbook.com
Sinopharm Chemical Reagent Co,Ltd. chemicalbook.com
Baoji Guokang Bio-Technology Co., Ltd. chemicalbook.com
Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com
The compound is typically sold in various purities, often greater than or equal to 99%. sigmaaldrich.comresearchscientific.co.uk Its availability in different quantities, from grams for laboratory use to kilograms for industrial production, ensures that it is accessible for a range of applications, from small-scale research to large-scale polymer manufacturing. chemicalbook.comscientificlabs.com The product is marketed for industrial applications and scientific research. chemicalbook.com
Research and Development (R&D) Exemption Regulations (e.g., TSCA)
In the United States, the Toxic Substances Control Act (TSCA) regulates chemical substances. For new chemical substances not listed on the TSCA Inventory, Section 5(h)(3) of TSCA provides an exemption for research and development (R&D) purposes. epa.gov This exemption allows for the manufacture or import of small quantities of a new chemical solely for R&D activities without the need for a full Premanufacture Notification (PMN). epa.govintertek.comthermofisher.com
The R&D exemption is subject to specific conditions:
The substance must be used only for R&D purposes. thermofisher.com
Activities must be conducted under the supervision of a "technically qualified individual." thermofisher.com
The manufacturer must evaluate any potential risks and notify individuals involved in the R&D of those risks. epa.gov
However, this compound is listed as an "ACTIVE" substance on the TSCA Inventory. nih.gov This means it is an existing chemical in U.S. commerce, and therefore the R&D exemption for new chemicals is not directly applicable to its routine manufacture and use. R&D activities involving IOMP for new applications would still occur, but they fall under the general regulatory framework for existing chemicals rather than requiring a specific R&D exemption.
Intellectual Property and Patent Landscape for IOMP Applications
The intellectual property landscape for this compound highlights its role in polymer chemistry and material science. Patents related to IOMP often focus on its application as a reactant or intermediate in the synthesis of other compounds, particularly stabilizers for polymers.
A notable area of patent activity involves the use of IOMP in the creation of organotin stabilizers. For example, U.S. Patent US3925309A describes a method for producing Dimethyltin (B1205294) bis(isooctyl-3-mercaptopropionate). google.com In this process, this compound is reacted with dimethyltin dichloride to yield the final product, which is used as a stabilizer for halogen-containing resins like polyvinyl chloride (PVC). google.comgoogleapis.com These stabilizers are crucial for preventing the degradation of the polymer during processing and use.
The PubChem database indicates the existence of at least 10 patents associated with the chemical structure of this compound. nih.gov These patents generally cover its use in the synthesis of other compounds and its application in polymer formulations. The main application cited in patents is as a chain transfer agent and as a component in the synthesis of heat stabilizers for PVC. nih.govgoogle.com This focus in the patent literature underscores the commercial importance of IOMP in the plastics and polymer industries.
Viii. Future Research Directions and Emerging Applications of Isooctyl 3 Mercaptopropionate
Development of Novel IOMP-Based Polymers with Tailored Properties
The primary application of IOMP in polymer science is as a chain-transfer agent (CTA) in free-radical polymerization. Its role is to control the molecular weight and molecular weight distribution (MWD) of polymers, which in turn dictates their physical and mechanical properties. nih.govresearchgate.net Future research is focused on leveraging this capability to synthesize novel polymers with precisely tailored characteristics for specialized applications.
By carefully controlling the concentration of IOMP during polymerization, researchers can fine-tune the resulting polymer's properties. For instance, in the emulsion polymerization of styrene (B11656), the concentration of IOMP significantly affects the average molecular weight of the polystyrene produced. conicet.gov.ar An increase in IOMP concentration leads to a decrease in molecular weight, which can be beneficial for applications requiring lower viscosity or specific processing characteristics.
Table 1: Illustrative Impact of IOMP Concentration on Polystyrene Properties
| Experiment | IOMP Concentration (mol/L) | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
|---|---|---|---|---|
| 1 | 0.005 | 85,000 | 170,000 | 2.0 |
| 2 | 0.010 | 45,000 | 95,000 | 2.1 |
| 3 | 0.020 | 22,000 | 50,000 | 2.3 |
Note: This table is generated based on trends observed in polymerization studies and is for illustrative purposes.
Future work in this area will likely involve the synthesis of a wider range of polymers beyond polystyrene and acrylics. The use of IOMP in the creation of specialty block copolymers, where different polymer chains are linked together, could lead to materials with unique combinations of properties, such as thermoplastic elastomers or advanced adhesives. Research into self-crosslinking acrylic latex particles using IOMP as a CTA has already shown promise in creating materials with controlled molecular weights for coatings and binders. researchgate.net
Exploration of IOMP in Advanced Material Systems (e.g., Smart Materials, Nanomaterials)
The presence of a reactive thiol (-SH) group in IOMP opens up a vast potential for its use in the development of advanced materials, including smart materials and nanomaterials. The thiol-ene "click" reaction, a highly efficient and specific reaction between a thiol and an alkene, is a key enabling technology in this field. rsc.orgrsc.org
Smart Materials: Smart materials are designed to respond to external stimuli such as changes in pH, temperature, or light. Thiol-functionalized polymers, which could be synthesized using IOMP, are excellent candidates for creating stimuli-responsive hydrogels. digitellinc.comdigitellinc.com These hydrogels can undergo controlled changes in their physical properties, such as swelling or stiffness, in response to specific triggers. This makes them promising for applications in drug delivery, tissue engineering, and sensors. For example, a hydrogel could be designed to release a therapeutic agent when it encounters the specific pH environment of a tumor.
Nanomaterials: The functionalization of nanoparticles is crucial for their application in various fields, from biomedicine to electronics. The thiol group of IOMP can be used to anchor it to the surface of gold nanoparticles, quantum dots, and other nanomaterials, providing a versatile platform for further modification. mdpi.comnih.gov This surface functionalization can be used to improve the stability of nanoparticles in biological fluids, to attach targeting molecules for drug delivery, or to create new nanocomposite materials with enhanced properties. Thiol-ene chemistry has been successfully used to functionalize silica-overcoated gold nanorods, demonstrating the robustness of this approach for creating biocompatible and functional nanomaterials. researchgate.net
Further Investigation into IOMP’s Role in Biological Systems
The potential interaction of IOMP and IOMP-derived materials with biological systems is a critical area for future research. While direct studies on IOMP are limited, the behavior of thiol-containing molecules provides important insights. The thiol group is known to interact with biological components, and understanding these interactions is key to developing safe and effective biomedical applications.
The surface functionalization of materials with thiol-containing molecules can significantly influence their interaction with cells. For example, the density of polyethylene (B3416737) glycol (PEG)-thiol derivatives on a gold surface can control protein adsorption and subsequent cell attachment. bionavis.com This suggests that materials incorporating IOMP could be designed to either promote or prevent cell adhesion, a crucial factor in the design of medical implants and tissue engineering scaffolds.
Furthermore, it is known that lipophilic thiols can act as chain transfer agents in biological systems, potentially accelerating lipid peroxidation and causing cellular stress. nih.gov This prooxidative activity highlights the need for thorough biocompatibility and toxicological studies of any new IOMP-based materials intended for biological applications. Future research should focus on understanding the specific interactions of IOMP and its derivatives at the cellular and molecular level to ensure their safe use.
Sustainable Synthesis and Lifecycle Assessment of IOMP
As the chemical industry moves towards more sustainable practices, the development of green synthesis routes for important industrial chemicals like IOMP is a key research focus. Additionally, a comprehensive understanding of the environmental impact of IOMP throughout its entire lifecycle is necessary.
Sustainable Synthesis: The conventional synthesis of IOMP involves the direct esterification of 3-mercaptopropionic acid and isooctanol. While effective, this process often requires catalysts and energy-intensive separation steps. Future research is exploring more sustainable alternatives, such as enzymatic synthesis. Lipases, a class of enzymes, have been shown to be effective catalysts for esterification reactions, often under milder conditions and with higher selectivity than traditional chemical catalysts. scielo.br The lipase-catalyzed synthesis of other isooctyl esters has been successfully demonstrated, suggesting that a similar biocatalytic route for IOMP is feasible. oup.comnih.gov Such a process could reduce energy consumption and waste generation, leading to a more environmentally friendly manufacturing process.
Lifecycle Assessment (LCA): A lifecycle assessment is a systematic evaluation of the environmental impacts of a product from its raw material extraction ("cradle") to its final disposal ("grave"). stahl.comwikipedia.org A comprehensive LCA for IOMP would involve quantifying the environmental footprint at each stage of its life, including:
Raw Material Acquisition: The environmental impact of producing 3-mercaptopropionic acid and isooctanol.
Manufacturing: The energy consumption, water usage, and waste generated during the synthesis and purification of IOMP.
Use: The environmental implications of its application in polymerization or other processes.
End-of-Life: The fate of IOMP-containing products, including their potential for recycling, degradation, or release into the environment.
The LCA would assess a range of environmental impact categories, such as global warming potential, acidification potential, and ecotoxicity. carbontrail.netnettzero.com.auecochain.com The results of such an assessment would be invaluable for identifying areas for improvement in the sustainability of IOMP production and use. p6technologies.comsemanticscholar.orgearthshiftglobal.com
Predictive Modeling and Computational Chemistry for IOMP Reactions and Properties
Computational chemistry and predictive modeling are becoming increasingly powerful tools for understanding and designing chemical processes and materials. In the context of IOMP, these methods can provide valuable insights into its reactivity and its influence on polymer properties, accelerating the development of new materials and optimizing existing processes.
Predicting Reaction Kinetics and Mechanisms: Density Functional Theory (DFT) is a computational method that can be used to study the electronic structure of molecules and predict their reactivity. nih.gov DFT studies can be applied to elucidate the mechanism of the chain transfer reaction involving IOMP in polymerization processes. researchgate.net By calculating the energetics of the various steps in the reaction, researchers can gain a deeper understanding of the factors that control the reaction rate and the efficiency of chain transfer. This knowledge can then be used to select optimal reaction conditions and to design more effective chain transfer agents. Computational studies have already been used to analyze the influence of alkene functionality on the kinetics of thiol-ene click chemistry, providing a framework for predicting the reactivity of IOMP in these systems. acs.org
Modeling Polymer Properties: Kinetic modeling can be used to simulate polymerization processes and predict the properties of the resulting polymers. By incorporating the chain transfer reactions involving IOMP into these models, it is possible to predict how changes in reaction conditions, such as the concentration of IOMP, will affect the molecular weight, MWD, and other properties of the polymer. This predictive capability can significantly reduce the amount of experimental work required to develop new polymer formulations with desired properties. Such models have been successfully applied to dithiolactone-mediated radical polymerization, demonstrating their potential for complex polymerization systems.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Isooctyl 3-mercaptopropionate, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves esterification of 3-mercaptopropionic acid with isooctanol under acid catalysis (e.g., sulfuric acid). Optimization requires factorial design experiments to test variables like temperature (80–120°C), molar ratios (1:1 to 1:2), and catalyst concentration. Purity is assessed via gas chromatography (GC) or HPLC, with yield maximized by iterative refinement of reaction conditions .
Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound, and what key peaks indicate structural integrity?
- Methodological Answer :
- ¹H NMR : A singlet at δ 1.0–1.5 ppm (isooctyl CH₃ groups), a triplet at δ 2.5–2.8 ppm (-CH₂-S-), and a triplet at δ 3.6–4.0 ppm (ester -CH₂-O-).
- IR : Strong absorption at ~1730 cm⁻¹ (C=O ester), 2550–2600 cm⁻¹ (-SH stretch, though often absent due to oxidation).
Cross-validation with PubChem spectral data (InChI Key: RRZCFXQTVDJDGF-UHFFFAOYSA-N) ensures consistency .
Q. What are the stability considerations for this compound under varying storage conditions (e.g., temperature, light, oxygen exposure)?
- Methodological Answer : Stability studies should follow accelerated aging protocols (40°C/75% RH for 6 months) with periodic GC analysis. Oxygen-sensitive thiol groups necessitate inert-atmosphere storage (argon or nitrogen). Degradation products (e.g., disulfides) are identified via LC-MS. Contradictions in literature data on shelf life require statistical analysis (ANOVA) to resolve .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity of this compound in radical polymerization systems?
- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the S-H bond to predict initiation efficiency. Molecular dynamics simulations model interactions with monomers (e.g., styrene, acrylates) to assess chain-transfer kinetics. Software like Gaussian or ORCA is used, with validation against experimental polymerization rates .
Q. What experimental designs are suitable for investigating the compound’s role as a chain-transfer agent in polymer chemistry, and how can data contradictions be resolved?
- Methodological Answer : Use a fractional factorial design to test variables: monomer type, initiator concentration, and temperature. Kinetic data (e.g., molecular weight distribution via GPC) may contradict due to side reactions (disulfide formation). Contradictions are resolved via sensitivity analysis and mechanistic studies (e.g., EPR to detect radical intermediates) .
Q. How does this compound interact with biological systems, and what methodologies ensure ethical rigor in preliminary toxicology studies?
- Methodological Answer : In vitro assays (e.g., MTT for cytotoxicity) use human cell lines (HEK293, HepG2) with ISO-certified reagents. Dose-response curves (IC₅₀) are generated with positive/negative controls. Ethical compliance requires IRB approval for human-derived cells and adherence to OECD Guidelines for in vivo alternatives (e.g., zebrafish embryos) .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for reconciling conflicting data on the compound’s thermal degradation pathways?
- Methodological Answer : Multivariate analysis (PCA or PLS) identifies outlier datasets. Thermogravimetric analysis (TGA) coupled with FTIR monitors decomposition products (e.g., SO₂, CO₂). Contradictions arise from varying heating rates (5–20°C/min); Kissinger’s method standardizes activation energy calculations .
Q. How can researchers validate the reproducibility of this compound’s synthetic protocols across different laboratories?
- Methodological Answer : Collaborative trials using standardized SOPs (e.g., ISO 17025) with inter-lab comparisons. Metrics include yield (±5%), purity (GC area% ≥98%), and spectroscopic consistency. Discrepancies are addressed via round-robin testing and protocol harmonization .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
